![molecular formula C24H27NO4 B3098384 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid CAS No. 1335031-74-7](/img/structure/B3098384.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid, commonly referred to as Fmoc-Lys(CO2H)-Octa-OH, is a synthetic amino acid used in peptide synthesis. It is a derivative of lysine, an essential amino acid that is commonly found in proteins. Fmoc-Lys(CO2H)-Octa-OH is used as a building block in the synthesis of peptides and proteins, and it has been widely studied for its biochemical and physiological effects.
Scientific Research Applications
Enantioselective Synthesis and Peptide Incorporation
- Application: This compound is used in the enantioselective synthesis of new amino acids and their incorporation into biologically active peptides. It involves the coupling of rearranged ortho-phosphonophenolic side chains with lithiated bis-lactim ethers (Paladino et al., 1993).
Synthesis of β-Amino Acids
- Application: It's applied in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids through the Arndt-Eistert protocol. This method leads to enantiomerically pure β-amino acids in high yields and in only two steps (Ellmerer-Müller et al., 1998).
Preparation of β2- and β3-Peptides
- Application: This compound is essential in preparing N-Fmoc-protected β2-homoamino acids with proteinogenic side chains for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Cyclodepsipeptide Synthesis
- Application: It's used in synthesizing 'head-to-side-chain cyclodepsipeptides', which are complex macrocyclic compounds with potential pharmaceutical applications. This includes synthesizing noncommercial protected amino acids and assembling the depsipeptidic skeleton (Pelay-Gimeno et al., 2016).
Carbonyl Group Determination in Cellulosics
- Application: This compound is utilized in a novel method for determining carbonyl groups in cellulosic materials, which is critical for understanding the chemical structure and properties of these materials (Roehrling et al., 2002).
Self-Assembled Structures
- Application: The compound is investigated for its self-assembling properties, particularly in creating novel structures like flower-like and fibrous self-assembled structures, which have potential applications in nanotechnology and materials science (Gour et al., 2021).
Mechanism of Action
Mode of Action
Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) amino acid derivatives , it may interact with its targets in a similar manner. Fmoc derivatives are often used in peptide synthesis, where they serve as protective groups for the amino group .
Biochemical Pathways
As an Fmoc derivative, it may play a role in peptide synthesis and protein engineering processes .
Result of Action
As an Fmoc derivative, it may contribute to the synthesis of complex peptides and proteins .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)20-13-3-1-2-4-14-22(20)25-24(28)29-15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h5-12,20-22H,1-4,13-15H2,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGXOZWLVAOLTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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